![molecular formula C17H26ClNO2 B4883950 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries (ICI) in the 1980s for the treatment of asthma and other respiratory diseases. However, it has found broader applications in scientific research due to its high selectivity and potency.
作用機序
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 binds selectively to the β2-adrenergic receptor and blocks its activation by endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by the β2-adrenergic receptor, including the cAMP-PKA pathway and the ERK1/2 pathway.
Biochemical and Physiological Effects
This compound 118,551 has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce airway hyperresponsiveness in animal models of asthma, suggesting its potential use in the treatment of respiratory diseases. It has also been shown to have anti-inflammatory effects in the lungs and other tissues.
実験室実験の利点と制限
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 has several advantages for lab experiments. It is highly selective for the β2-adrenergic receptor, which allows for the specific investigation of this receptor and its downstream signaling pathways. It is also highly potent, which allows for the use of low concentrations in experiments. However, one limitation of this compound 118,551 is its relatively short half-life in vivo, which may limit its use in certain animal studies.
将来の方向性
There are several future directions for the use of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 in scientific research. One potential direction is the investigation of its effects on other tissues and organs beyond the respiratory system. Another potential direction is the investigation of its potential use in the treatment of other diseases beyond respiratory diseases, such as cardiovascular diseases. Additionally, the development of new derivatives of this compound 118,551 with improved pharmacokinetic properties could expand its potential applications in scientific research.
合成法
The synthesis of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 involves the reaction of 2-tert-butyl-4-chlorophenol with 3-bromopropylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound 118,551 in its pure form.
科学的研究の応用
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 is widely used in scientific research as a tool to study the β2-adrenergic receptor. It is commonly used in binding assays, functional assays, and radioligand displacement assays to investigate the interactions between β2-adrenergic receptor and ligands. It is also used in animal studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
特性
IUPAC Name |
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-17(2,3)15-13-14(18)5-6-16(15)21-10-4-7-19-8-11-20-12-9-19/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRYOZVHFYRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

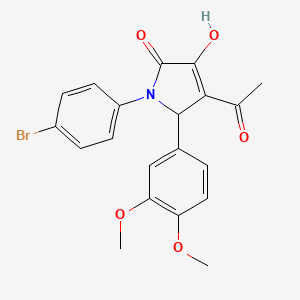
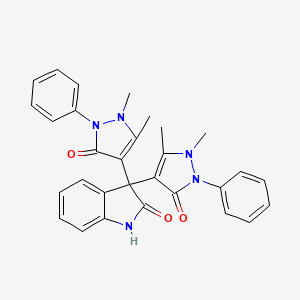

![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)
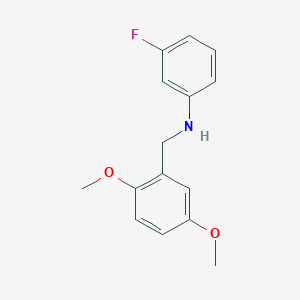
![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)
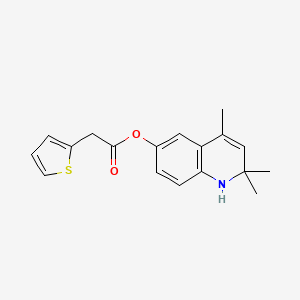
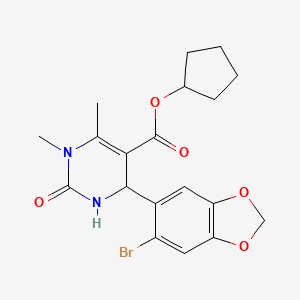
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)